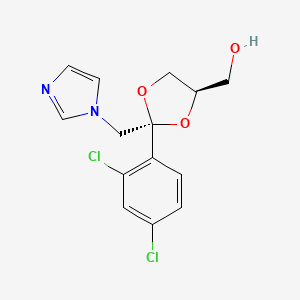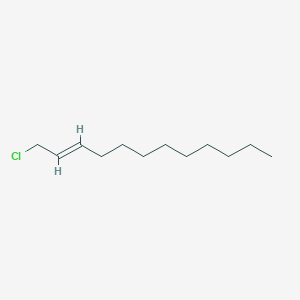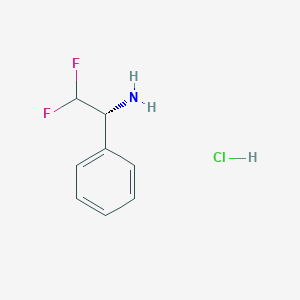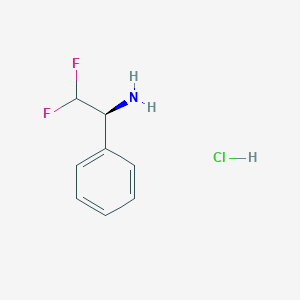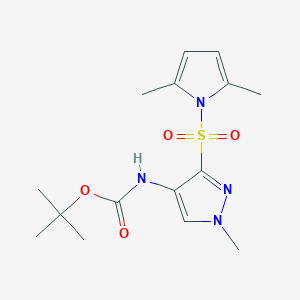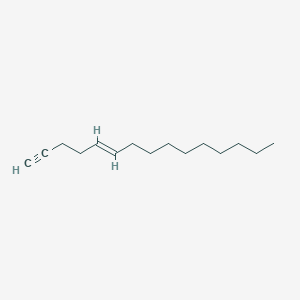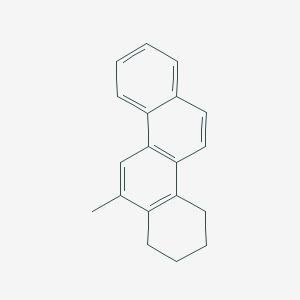
12-Methyl-1,2,3,4-tetrahydrochrysene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-Methyl-1,2,3,4-tetrahydrochrysene (MTHC) is a polycyclic aromatic hydrocarbon (PAH) derived from the pyrolysis of organic compounds. It is a colorless, crystalline solid with a molecular weight of 140.20 g/mol and a melting point of approximately 210°C. MTHC has been studied extensively due to its potential applications in a variety of scientific fields, including biochemistry, physiology, and nanotechnology.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of 12-Methyl-1,2,3,4-tetrahydrochrysene can be achieved through a multi-step process starting from commercially available starting materials.
Starting Materials
4-methylbenzaldehyde, 2-methylcyclohexanone, sodium hydroxide, sodium borohydride, acetic acid, chromium trioxide, pyridine, sodium acetate, acetic anhydride, sulfuric acid, sodium bicarbonate, magnesium sulfate, petroleum ethe
Reaction
Step 1: Condensation of 4-methylbenzaldehyde and 2-methylcyclohexanone in the presence of sodium hydroxide to form 4-methyl-2-(2-methylcyclohexylidene)butanal., Step 2: Reduction of 4-methyl-2-(2-methylcyclohexylidene)butanal with sodium borohydride to form 4-methyl-2-(2-methylcyclohexyl)butanol., Step 3: Oxidation of 4-methyl-2-(2-methylcyclohexyl)butanol with chromium trioxide in pyridine to form 12-methyl-1,2,3,4-tetrahydrochrysene-5,6,11,12-tetrol., Step 4: Acetylation of 12-methyl-1,2,3,4-tetrahydrochrysene-5,6,11,12-tetrol with acetic anhydride in the presence of sulfuric acid to form 12-methyl-1,2,3,4-tetrahydrochrysene-5,6,11,12-tetraacetate., Step 5: Hydrolysis of 12-methyl-1,2,3,4-tetrahydrochrysene-5,6,11,12-tetraacetate with sodium bicarbonate to form 12-methyl-1,2,3,4-tetrahydrochrysene., Step 6: Purification of 12-methyl-1,2,3,4-tetrahydrochrysene by recrystallization from petroleum ether and drying over magnesium sulfate.
科学研究应用
12-Methyl-1,2,3,4-tetrahydrochrysene has been studied extensively for its potential applications in various scientific fields. It has been found to have potential applications in biochemistry, physiology, and nanotechnology. In biochemistry, 12-Methyl-1,2,3,4-tetrahydrochrysene has been studied for its potential as an antioxidant and anti-inflammatory agent. In physiology, it has been studied for its potential to act as an anti-cancer agent. In nanotechnology, it has been studied for its potential to act as a nanomaterial for the development of new drug delivery systems.
作用机制
The exact mechanism of action of 12-Methyl-1,2,3,4-tetrahydrochrysene is not fully understood. However, it is believed that 12-Methyl-1,2,3,4-tetrahydrochrysene works by binding to specific receptors in the body, which then activate certain pathways that lead to the desired effect. For example, in the case of its anti-inflammatory action, 12-Methyl-1,2,3,4-tetrahydrochrysene is believed to bind to the nuclear factor-kappa B (NF-κB) receptor, which then activates the NF-κB pathway, leading to the production of anti-inflammatory molecules.
生化和生理效应
12-Methyl-1,2,3,4-tetrahydrochrysene has been found to have a variety of biochemical and physiological effects. In terms of biochemical effects, 12-Methyl-1,2,3,4-tetrahydrochrysene has been found to act as an antioxidant and anti-inflammatory agent. In terms of physiological effects, 12-Methyl-1,2,3,4-tetrahydrochrysene has been found to act as an anti-cancer agent, as well as an agent that can reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
12-Methyl-1,2,3,4-tetrahydrochrysene has several advantages and limitations for use in laboratory experiments. One of the main advantages of using 12-Methyl-1,2,3,4-tetrahydrochrysene in laboratory experiments is its low cost and availability. Additionally, 12-Methyl-1,2,3,4-tetrahydrochrysene is relatively stable and can be stored for long periods of time without significant degradation. However, one of the main limitations of 12-Methyl-1,2,3,4-tetrahydrochrysene is that it is a highly toxic compound and must be handled with extreme caution.
未来方向
There are a variety of potential future directions for the research and application of 12-Methyl-1,2,3,4-tetrahydrochrysene. One potential direction is the development of new drug delivery systems based on 12-Methyl-1,2,3,4-tetrahydrochrysene nanomaterials. Additionally, further research into the biochemical and physiological effects of 12-Methyl-1,2,3,4-tetrahydrochrysene could lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of 12-Methyl-1,2,3,4-tetrahydrochrysene could lead to the development of new and improved therapeutic agents.
属性
IUPAC Name |
12-methyl-1,2,3,4-tetrahydrochrysene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18/c1-13-12-19-16-8-3-2-6-14(16)10-11-18(19)17-9-5-4-7-15(13)17/h2-3,6,8,10-12H,4-5,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULYHPJDPMJNIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC3=CC=CC=C32)C4=C1CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Methyl-1,2,3,4-tetrahydrochrysene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-hydroxyphenyl)sulfonylphenyl]acetamide](/img/structure/B1145217.png)
